3-Methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 194.18 g/mol. This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring structure. It is recognized for its potential applications in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
The synthesis of 3-Methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
The specific conditions (e.g., temperature, solvent) can vary based on the desired purity and yield of the final product. The use of catalysts may enhance reaction efficiency.
The molecular structure of 3-Methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid features:
This structure can be represented using the following SMILES notation: CC(=O)C1=C(C)C2=C(CCCC2=O)O1
.
Key structural data include:
3-Methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid participates in various chemical reactions typical of carboxylic acids and aromatic compounds:
The reactivity of this compound is influenced by its functional groups and ring structure, allowing for diverse synthetic pathways in organic chemistry .
The mechanism of action for 3-Methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid primarily revolves around its interactions with biological targets:
Research into its pharmacological properties is ongoing, focusing on understanding its role in drug synthesis and biological activity .
Key physical properties include:
Chemical characteristics include:
Relevant data indicate that this compound may exhibit irritant properties upon contact with skin or mucous membranes .
3-Methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid finds applications in several fields:
The construction of the tetrahydrobenzofuran core relies on catalytic cyclocondensation, where intramolecular aldol condensation or Paal–Knorr-type reactions convert 1,3-dicarbonyl precursors into the fused bicyclic system. Palladium acetate (5–10 mol%) enables dehydrogenative aromatization of ketoesters, forming the fully conjugated benzofuran system, while copper(I) iodide (CuI) catalyzes the cycloisomerization of o-hydroxyaryl alkynones under mild conditions (60–80°C) [1] [3]. Microwave-assisted cyclocondensation (120–150°C, 20–40 min) enhances atom economy by 15–30% compared to conventional heating, reducing reaction times from hours to minutes [2] [5]. Key to regioselectivity is the ortho-positioning of electrophilic sites: substrates with 5-phenyl substituents (e.g., 3-(phenyl)-cyclohexane-1,3-dione) yield 6-phenyltetrahydrobenzofurans with >95% regiopurity [1] [6].
Table 1: Catalyst Performance in Benzofuran Core Synthesis
Catalyst System | Temperature (°C) | Reaction Time | Yield Range (%) | Key Advantage |
---|---|---|---|---|
Pd(OAc)₂ (5 mol%) | 110 | 3 h | 70–85 | High dehydrogenation efficiency |
CuI (10 mol%)/DBU | 80 | 1.5 h | 65–90 | Mild conditions, functional group tolerance |
ZnO nanoparticles | 120 | 45 min | 75–88 | Recyclable (5 cycles), no ligand required |
Microwave irradiation (solvent-free) | 150 | 25 min | 85–93 | 40% energy reduction vs. conventional heating |
Hydrolysis of the ethyl ester moiety in 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate unlocks access to carboxylic acid derivatives, which serve as precursors for decarboxylative functionalization. Alkaline hydrolysis (2M NaOH, ethanol/H₂O, 80°C, 4h) achieves >90% conversion to the carboxylic acid, but causes epimerization at C6 in substrates with chiral phenyl groups [5] [6]. Alternatively, acid-mediated decarboxylation (H₂SO₄, 140°C) directly converts esters to 3-methyl-6-phenyl-4,5,6,7-tetrahydrobenzofuran, though with lower selectivity (60–75% yield) due to ring dehydration byproducts [7]. For pharmaceutical intermediates, chemoselective enzymatic hydrolysis using Candida antarctica lipase B (CAL-B) in biphasic systems (water/MTBE) provides the acid with 98% ee and no epimerization [5] [10].
Table 2: Hydrolysis/Decarboxylation Reaction Parameters
Substrate | Reagent/Conditions | Product | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Ethyl 6-phenyltetrahydrobenzofuran-2-carboxylate | 2M NaOH, EtOH/H₂O, 80°C | Carboxylic acid | 92 | <5% (epimer at C6) |
Ethyl 6-(4-fluorophenyl)tetrahydrobenzofuran-2-carboxylate | H₂SO₄ (conc.), 140°C | 3-methyl-6-(4-fluorophenyl)benzofuran | 68 | 22% (dehydrated ring) |
Ethyl 6-methyltetrahydrobenzofuran-2-carboxylate | CAL-B, phosphate buffer/MTBE, 40°C | Chiral carboxylic acid | 85 | None detected |
Late-stage C–H functionalization of the tetrahydrobenzofuran core employs palladium, copper, and gold catalysts to introduce aryl, alkenyl, or heterocyclic groups at C5 or C6. Palladium-catalyzed Suzuki coupling (Pd(OAc)₂/PCy₃, K₂CO₃, DMF) enables C5-arylation using arylboronic acids, achieving 58–94% yields with electron-deficient arenes [3] [7]. Copper-mediated O-arylation installs alkoxy groups at C2 via Ullmann-type reactions (CuI/1,10-phenanthroline, Cs₂CO₃, toluene), though competitive ring oxidation occurs above 100°C [3] [8]. For regioselective halogenation, gold(III) chloride (AuCl₃) catalyzes C6 bromination using NBS, affording 6-bromo derivatives crucial for cross-coupling (80–87% yield). Heterogeneous catalysts like Pd/C (5 wt%) permit hydrogenation of the 4,5-double bond without disrupting the furan ring, achieving full saturation at 50 psi H₂ [7] [10].
Table 3: Transition Metal Applications in Ring Modification
Catalyst | Reaction Type | Position Modified | Yield Range (%) | Limitations |
---|---|---|---|---|
Pd(OAc)₂/bpy | Suzuki coupling (aryl) | C5 | 58–94 | Sensitive to ortho-substituted boronic acids |
CuCl/DBU | Trifluoroethylation | C3 | 45–93 | Requires excess alkynyl substrate |
AuCl₃ | Bromination | C6 | 80–87 | NBS stoichiometry critical to avoid dibromination |
Pd/C (5 wt%) | Hydrogenation | C4–C5 bond | >95 | Solvent-dependent (EtOAc optimal) |
Solvent polarity dictates cyclocondensation kinetics: aprotic dipolar solvents (DMF, DMSO) accelerate ring closure by stabilizing zwitterionic intermediates, reducing activation energy by 15–20 kJ/mol versus protic solvents [1] [5]. In hydrolysis, ethanol–water mixtures (4:1 v/v) maximize ester solvolysis rates due to optimal carboxylate nucleophilicity (pH 12.5), while pure water slows kinetics by 40% [5]. Reaction progress monitoring via inline FTIR reveals that microwave-assisted cyclizations reach 95% conversion in <30 minutes, whereas oil-bath heating requires 3 hours for equivalent conversion [2] [9]. Solvent-free conditions under ball milling enable solid-state cyclocondensation with a 12-fold reduction in E-factor (from 32 to 2.7), eliminating distillation waste [5] [10].
Table 4: Solvent Effects on Cyclocondensation Kinetics
Solvent System | Dielectric Constant (ε) | Reaction Rate Constant (k, s⁻¹) | Equilibrium Conversion (%) | Byproduct Formation (%) |
---|---|---|---|---|
DMF | 38.3 | 4.7 × 10⁻³ | 98 | 1.2 |
Ethanol | 24.5 | 1.2 × 10⁻³ | 85 | 8.5 |
Water | 80.4 | 0.3 × 10⁻³ | 42 | 22 (hydrolysis) |
Solvent-free (neat) | – | 3.1 × 10⁻³ | 91 | 4.0 |
Green synthesis prioritizes biobased solvents (2-MeTHF, Cyrene), catalytic atom economy, and energy-efficient activation. 2-MeTHF, derived from lignocellulose, replaces THF in cyclocondensations with identical yields (82–88%) but 5-fold lower aquatic toxicity [5] [10]. Flow chemistry systems minimize solvent use (50–70% reduction) and enable telescoped synthesis: cyclohexanedione + ethyl chloroacetate → ester hydrolysis → decarboxylation in a single continuous stream with 78% overall yield [4] [5]. Microwave irradiation in aqueous media cuts energy use by 35% versus reflux, while enzyme-mediated acylations (CAL-A in scCO₂) achieve kinetic resolution of racemic tetrahydrobenzofurans with E-values >200 [5] [7]. E-factor analysis confirms that solvent recovery and catalytic deuteration (D₂O/Pd nanocatalysts) reduce waste from 25 kg/kg product to <5 kg/kg [2] [5].
Table 5: Green Synthesis Techniques and Environmental Benefits
Technique | Reaction Application | Environmental Metric Improvement | Operational Advantage |
---|---|---|---|
Flow chemistry with immobilized lipase | Hydrolysis of ethyl ester | Solvent consumption reduced by 65% | Inline separation; 3-step telescoping |
Microwave in water | Cyclocondensation | PMI* reduced from 87 to 32 | 85% yield in 20 min; no organic solvent |
Deep eutectic solvents (ChCl:urea) | Copper-catalyzed coupling | Wastewater toxicity reduced 90% | Reusable 7×; no ligand required |
Supercritical CO₂ extraction | Product isolation | Eliminates VOCs; replaces hexanes | Yields >95% pure product |
*PMI: Process Mass Intensity
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: